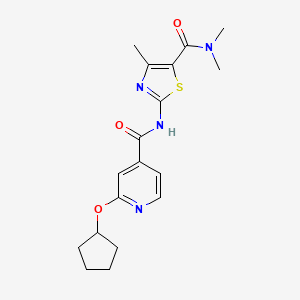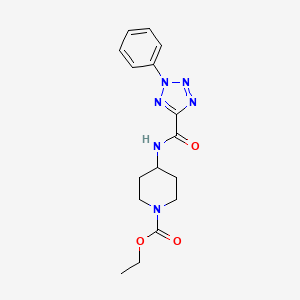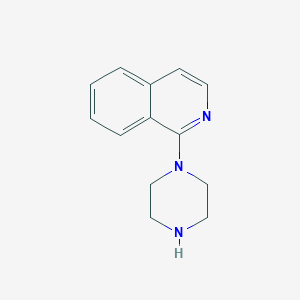
1-(Piperazin-1-yl)isoquinoline
概要
説明
“1-(Piperazin-1-yl)isoquinoline” is a compound with the CAS Number: 126653-00-7 . It has a molecular weight of 213.28 . The compound is an orange solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-piperazinyl)isoquinoline . The InChI code for this compound is 1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 .
Physical And Chemical Properties Analysis
“1-(Piperazin-1-yl)isoquinoline” is an orange solid . It has a molecular weight of 213.28 .
科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
The study by (Gan et al., 2003) explored novel piperazine substituted naphthalimide model compounds, exhibiting characteristics typical of pH probes and demonstrating fluorescence quenching through a photo-induced electron transfer (PET) process. This indicates potential applications in luminescence-based sensing and imaging technologies.
Halocyclization in Organic Chemistry
Research by (Zborovskii et al., 2011) investigated the halocyclization of compounds similar to 1-(Piperazin-1-yl)isoquinoline. This process, involving iodine, bromine, or sulfuryl chloride, has implications for the synthesis of complex organic molecules and pharmaceuticals.
Development of Antitumor Agents
(Filak et al., 2014) studied the combination of the indoloquinoline backbone and piperazine to create novel antitumor agents. This research highlights the role of structural modifications in enhancing the solubility and antiproliferative activity of ruthenium- and osmium-arene complexes.
Rapid Detection of Formaldehyde
A study by (Dong et al., 2016) developed a rapid and facile fluorimetric method using a derivative of 1-(Piperazin-1-yl)isoquinoline for detecting formaldehyde. This demonstrates its application in environmental monitoring and industrial quality control.
Inhibition of Protein Kinases
(Gerard et al., 1986) synthesized a unique analog of isoquinoline sulfonamides to study the role of protein kinases in human polymorphonuclear leukocytes. This research contributes to understanding the modulation of cellular processes by protein kinases.
Synthesis and Anti-HIV Activity
The work of (Chander et al., 2016) on novel derivatives of 1-(Piperazin-1-yl)isoquinoline provided insights into the design and synthesis of compounds with anti-HIV activity. This highlights the compound's potential role in developing new therapeutic agents.
Antimicrobial Properties
A study on the methanol hemisolvate of ciprofloxacin, a compound structurally related to 1-(Piperazin-1-yl)isoquinoline, by (Li et al., 2006) contributes to the understanding of its antimicrobial properties. This is relevant for pharmaceutical applications in treating infections.
Photochemistry in Aqueous Solutions
The photochemistry of a ciprofloxacin derivative, involving 1-(Piperazin-1-yl)isoquinoline, was explored by (Mella et al., 2001) in aqueous solutions. The study provides insights into the photostability and photochemical reactions of such compounds, useful in understanding their behavior under various environmental conditions.
特性
IUPAC Name |
1-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYLSABDUMICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920239 | |
| Record name | 1-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)isoquinoline | |
CAS RN |
906745-82-2 | |
| Record name | 1-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)
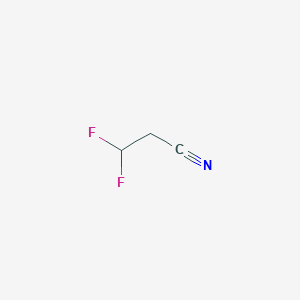
![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)
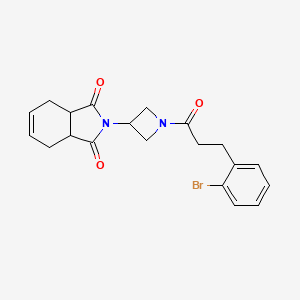
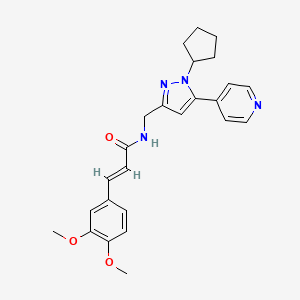

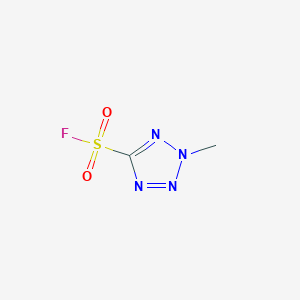

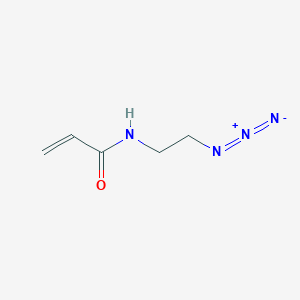
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
